5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-ethyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
AUUHCCIZDMTRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCC2(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Ethyl 3,3 Dimethyl 2,3 Dihydro 1h Indole and Analogous Dihydroindoles
Classical and Named Reactions in Dihydroindole Synthesis
The construction of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. These reactions typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring. Once the substituted indole is synthesized, the 2,3-double bond can be selectively reduced to afford the dihydroindole (indoline) structure.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a widely used method for constructing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org
For the synthesis of the precursor to 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole, namely 5-ethyl-3,3-dimethyl-1H-indole, the Fischer synthesis would theoretically involve the reaction of (4-ethylphenyl)hydrazine (B1361098) with 3-methylbutan-2-one.
Hypothetical Fischer Indole Synthesis:
| Reactant 1 | Reactant 2 | Product (Indole Precursor) |
| (4-ethylphenyl)hydrazine | 3-Methylbutan-2-one | 5-Ethyl-3,3-dimethyl-1H-indole |
The resulting 5-ethyl-3,3-dimethyl-1H-indole could then be reduced to the target dihydroindole. A common method for this transformation is catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) in the presence of an acid, like p-toluenesulfonic acid, in a suitable solvent like water. nih.gov This method is known to be effective for the hydrogenation of a variety of substituted indoles to their corresponding indolines in excellent yields. nih.gov
The Nenitzescu indole synthesis, reported by Costin Nenitzescu in 1929, involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.org The reaction mechanism consists of a Michael addition, followed by a nucleophilic attack and an elimination. wikipedia.org While this method is primarily used for the synthesis of 5-hydroxyindoles, modifications and the use of substituted benzoquinones can lead to a variety of indole derivatives.
The direct synthesis of a 5-ethyl-3,3-dimethylindole precursor via the Nenitzescu reaction is not straightforward due to the specific reactants required. However, the principles of this reaction are relevant in the broader context of constructing substituted indole rings that could potentially be modified to introduce the desired ethyl and dimethyl groups. The resulting indole could then be subjected to reduction to yield the corresponding dihydroindole.
The Madelung synthesis, developed by Walter Madelung in 1912, is an intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce an indole. wikipedia.org This method is particularly useful for the synthesis of indoles from N-acyl-o-toluidines. wikipedia.org
To hypothetically synthesize the indole precursor of this compound, one could envision starting with N-(2-isobutyryl-4-ethylphenyl)formamide. The strong base would facilitate the cyclization to form 5-ethyl-3,3-dimethyl-1H-indole.
Hypothetical Madelung Synthesis:
| Starting Material | Product (Indole Precursor) |
| N-(2-isobutyryl-4-ethylphenyl)formamide | 5-Ethyl-3,3-dimethyl-1H-indole |
Modern variants of the Madelung synthesis have been developed to overcome the harsh reaction conditions initially required. These modifications often involve the use of different bases or activating groups to facilitate the cyclization under milder conditions. nih.gov Once the indole is formed, reduction to the dihydroindole can be achieved through methods like catalytic hydrogenation. nih.gov
The Reissert indole synthesis is a method for producing indoles or substituted indoles from the reaction of ortho-nitrotoluene with diethyl oxalate (B1200264). wikipedia.org The process involves a condensation reaction followed by a reductive cyclization. wikipedia.org This method typically yields indole-2-carboxylic acids or their esters. derpharmachemica.com
A theoretical application to the synthesis of a precursor for our target molecule could start with 4-ethyl-2-nitrotoluene. Reaction with diethyl oxalate would be followed by further steps to introduce the gem-dimethyl group at the 3-position, which is not a direct outcome of the standard Reissert synthesis. A more plausible, albeit indirect, route would be to synthesize a 5-ethylindole-2-carboxylate and then attempt to introduce the 3,3-dimethyl groups in subsequent steps, which would be a multi-step and likely low-yielding process. The resulting substituted indole could then be reduced to the dihydroindole.
The Bartoli indole synthesis is a reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.org This method is particularly effective for the synthesis of 7-substituted indoles. wikipedia.org The presence of a bulky ortho-substituent on the nitroarene generally leads to higher yields. wikipedia.org
While the Bartoli synthesis is regioselective for 7-substituted indoles, it is not the most direct route for a 5-substituted indole like our target precursor. However, the versatility of Grignard reagents and the potential for further functionalization of the resulting indole make it a relevant strategy in the broader scope of indole synthesis. For instance, one could start with a nitroarene that could be later elaborated to introduce the 5-ethyl group. The subsequent reduction of the indole to the dihydroindole would follow standard procedures.
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole. wikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of indoles. wikipedia.org
To theoretically construct the indole precursor for this compound, one could propose the reaction of 4-ethyl-2-iodoaniline (B6329053) with 3,3-dimethyl-1-butyne. The palladium catalyst would facilitate the annulation to form 5-ethyl-2-tert-butyl-1H-indole, which is not the desired 3,3-dimethyl substituted product. A more tailored alkyne would be required, and the regioselectivity of the Larock annulation generally places the bulkier alkyne substituent at the 2-position of the indole. Therefore, direct synthesis of the 3,3-dimethylindole via this method is challenging. However, the power of this reaction lies in its ability to create complex indoles that could be further modified. The final step would be the reduction of the indole to the dihydroindole.
Contemporary and Catalytic Approaches for Dihydroindole Synthesis
The synthesis of 2,3-dihydroindoles, also known as indolines, is a focal point of contemporary organic chemistry due to their presence in numerous biologically active compounds. Advanced synthetic methodologies have moved beyond classical approaches, emphasizing efficiency, selectivity, and atom economy. These modern strategies often employ catalytic systems to construct and functionalize the dihydroindole core, enabling the creation of complex molecular architectures from simple precursors. The following sections detail several key catalytic and contemporary methods for the synthesis of this compound and its analogous structures.
Palladium-Mediated Cyclization and Functionalization in Dihydroindole Synthesis
Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, offering a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of dihydroindole synthesis, palladium-catalyzed reactions, such as intramolecular cyclizations and functionalizations, are particularly valuable. These methods often proceed under mild conditions and tolerate a wide range of functional groups. mdpi.com
One prominent strategy involves the intramolecular C-H activation and cyclization of N-allyl or N-alkenyl anilines. For instance, a palladium(0) catalyst can initiate the oxidative addition into an aryl halide, followed by the migratory insertion of a tethered alkene into the aryl-palladium bond. nih.gov The resulting alkylpalladium(II) intermediate can then undergo a C-H activation at an ortho-position on the aniline (B41778) ring to form a palladacycle, which upon reductive elimination, yields the dihydroindole ring system. nih.gov This approach allows for the construction of substituted indolines that might be difficult to access through direct indole reduction.
Another approach is the palladium-catalyzed cyclization of precursors containing nitrogen nucleophiles and carbon-carbon triple bonds, which typically yields indoles. organicreactions.org However, by carefully selecting the starting materials and reaction conditions, or by combining the cyclization with a reduction step, dihydroindole structures can be accessed. Alkene-based cyclizations are generally more direct for forming the saturated heterocyclic ring of dihydroindoles. organicreactions.org
Table 1: Examples of Palladium-Catalyzed Reactions in Dihydroindole Synthesis
| Reaction Type | Catalyst System | Starting Materials | Key Transformation | Product Type | Reference |
|---|---|---|---|---|---|
| Intramolecular C-H Activation | Pd(0) / Ligand | N-alkenyl-ortho-iodoaniline | Migratory insertion followed by C-H activation and reductive elimination | Substituted Dihydroindoles | nih.gov |
| Redox-Neutral Cyclization | Pd(0) | Oxime Esters | Oxidative addition into N-O bond, tautomerization, C-H activation, C-N reductive elimination | Indoles (precursors to dihydroindoles) | nih.gov |
| Cross-Coupling/ Cycloisomerization | Pd(0) | Propargyl Carbonates, Organoboronic Acids | Formation of an allenyl intermediate followed by cyclization | Functionalized Indolizines (analogous strategy) | rsc.org |
Multicomponent Reaction Strategies for Dihydroindole Derivatives
Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for building molecular complexity in a single, efficient step. arkat-usa.org These reactions combine three or more starting materials in a one-pot process, offering significant advantages in terms of atom economy and operational simplicity. For the synthesis of dihydroindole derivatives, MCRs provide a convergent route to highly functionalized and structurally diverse scaffolds.
A notable strategy involves a Mannich-type addition followed by an intramolecular lactamization to access quaternary-substituted hydroindole structures. nih.gov This process can be initiated by the reaction between an electron-rich imine and the enol tautomer of a pyruvic ester, leading to an intermediate that cyclizes to form a highly functionalized core. nih.gov While this may yield a pyrrolidinone, the core structure is analogous to a dihydroindole, and further modifications can lead to the desired scaffold.
Another versatile approach utilizes the in-situ generation of reactive intermediates, such as indole-2,3-quinodimethanes, which can participate in Diels-Alder reactions. arkat-usa.org Although often used for synthesizing tetrahydrocarbazoles (a fused dihydroindole analogue), this principle highlights the power of MCRs to rapidly assemble the core structure. Copper-catalyzed MCRs involving 2-methylindole, aldehydes, and various dienophiles have been shown to produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org
Table 2: Multicomponent Reaction Strategies for Dihydroindole-Related Scaffolds
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Intermediate/Key Step | Product Scaffold | Reference |
|---|---|---|---|---|---|
| Mannich/Lactamization | Imines, Pyruvic Esters | Acid/Base catalysis | Mannich-type addition | Quaternary Pyrrolidinones | nih.gov |
| Ugi/Cyclization | Anilines, Glyoxal, Formic Acid, Isocyanides | Methanesulfonic acid (for cyclization) | Ugi four-component reaction followed by acid-induced closure | Indole-2-carboxamides | rug.nl |
| Diels-Alder Cascade | 2-Methylindole, Aromatic Aldehydes, Dienophiles | Copper Sulfate / Reflux | In-situ generation of indole-2,3-quinodimethane | Spirotetrahydrocarbazoles | beilstein-journals.org |
Domino Reactions in the Synthesis of Functionalized Dihydroindoles
Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. goettingen-research-online.de This methodology allows for the efficient synthesis of complex molecules from simple starting materials, aligning with the principles of green chemistry by reducing waste and improving efficiency. goettingen-research-online.denih.gov
A powerful example applicable to the synthesis of dihydroindole analogues is the domino Diels-Alder reaction. In this approach, a 3-vinylindole, which can be generated in situ, acts as a diene and reacts with a suitable dienophile. The initial [4+2] cycloaddition product is a tetrahydrocarbazole, which is a fused dihydroindole system. This intermediate can then be aromatized or further functionalized. For example, the reaction of 3-(indol-3-yl)maleimides with chalcones can lead to polyfunctionalized carbazoles through a domino sequence involving a Diels-Alder reaction followed by oxidation. beilstein-journals.org The key is the formation of the dihydroindole-containing intermediate prior to subsequent steps.
Another versatile domino process is the Knoevenagel-hetero-Diels-Alder reaction. goettingen-research-online.deresearchgate.net This sequence typically involves the condensation of an aldehyde with a 1,3-dicarbonyl compound to form a reactive diene, which then undergoes an intramolecular or intermolecular Diels-Alder reaction. By using amino aldehydes or related nitrogen-containing substrates, this strategy can be adapted for the synthesis of highly substituted nitrogen heterocycles, including precursors to functionalized dihydroindoles. researchgate.net
Table 3: Domino Reactions for the Synthesis of Dihydroindole Analogues
| Domino Process | Key Steps | Starting Materials | Intermediate Scaffold | Final Product Type | Reference |
|---|---|---|---|---|---|
| Dehydrogenative Diels-Alder | DDQ-mediated dehydrogenation -> Diels-Alder reaction -> Aromatization | 3-(Indol-3-yl)maleimides, Chalcones | Tetrahydrocarbazole | Polyfunctionalized Carbazole | beilstein-journals.org |
| Knoevenagel-Hetero-Diels-Alder | Knoevenagel condensation -> Hetero-Diels-Alder reaction | Aldehyde, 1,3-Dicarbonyl compound, Dienophile | Dihydropyran | Can be converted to various heterocycles | goettingen-research-online.deresearchgate.net |
| Multi-component Domino | Intermolecular allylic esterification -> Indolation | Enamines, Aryl Glyoxals | Hydroindole | Polyfunctionalized Indole | nih.gov |
Catalytic Hydrogenation for Dihydroindole Formation
Catalytic hydrogenation is one of the most direct and widely used methods for the synthesis of dihydroindoles from the corresponding indoles. libretexts.org This reaction involves the addition of two hydrogen atoms across the 2,3-double bond of the indole ring. However, the hydrogenation of the electron-rich and aromatic indole nucleus presents challenges, including the potential for catalyst poisoning by the basic indoline (B122111) product and over-reduction to octahydroindoles. nih.gov
Modern methodologies have overcome these challenges through the development of robust catalyst systems and optimized reaction conditions. A highly effective and environmentally friendly approach utilizes a heterogeneous platinum on carbon (Pt/C) catalyst in water, with a Brønsted acid co-catalyst like p-toluenesulfonic acid. nih.gov The acid protonates the indole at the C-3 position, generating an iminium ion that disrupts the ring's aromaticity and facilitates hydrogenation at room temperature and moderate hydrogen pressure, leading to excellent yields of the corresponding indolines. nih.gov
For the synthesis of more complex or stereochemically defined dihydroindoles, other catalyst systems have been employed. Rhodium-based catalysts, for example, have been used for the diastereoselective hydrogenation of substituted 2-oxindoles, forming hydroxyl-indolines with high facial selectivity. acs.org Furthermore, ruthenium N-heterocyclic carbene (Ru-NHC) complexes have been developed as dual-functional catalysts capable of the complete hydrogenation of indoles to chiral octahydroindoles, where the dihydroindole is a key intermediate. acs.org
Table 4: Selected Catalytic Systems for the Hydrogenation of Indoles and Derivatives
| Catalyst System | Substrate | Solvent/Additive | Conditions | Key Feature | Reference |
|---|---|---|---|---|---|
| Pt/C | Unprotected Indoles | Water / p-Toluenesulfonic acid | Room Temp., Moderate H₂ Pressure | Green, high yields, avoids catalyst poisoning | nih.gov |
| Rh-CAAC Complex | 2-Oxindoles | Toluene or TFE | 50 °C, 5.0 MPa H₂ | High diastereoselectivity, forms hydroxyl-indolines | acs.org |
| Ru-NHC Complex | N-Boc-3-methyl-indole | Toluene | 25-100 °C, 100 bar H₂ | Enantioselective, leads to octahydroindoles | acs.org |
| PtO₂ | Substituted Indoles | Ethanol / Aqueous Fluoroboric Acid | N/A | Rapid hydrogenation of acid-stable indoles | rsc.org |
Reduction Strategies for Dihydroindole Cores from Oxindoles and Chloroindoles
Various reducing agents can be employed to convert the amide carbonyl group of the oxindole (B195798) to a methylene (B1212753) group. Boron hydrides are commonly used for this transformation. For instance, a solution of borane (B79455) (BH₃), often generated in situ from sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) (THF), can effectively reduce polyfunctional oxindoles to their corresponding 2,3-dihydroindoles. nih.gov This method allows for the chemoselective reduction of the amide group, potentially in the presence of other reducible functional groups like nitriles, depending on the reaction conditions. nih.gov The reduction of 2-chloroindoles, which can be prepared from oxindoles, followed by dehalogenation, also serves as a viable pathway to the dihydroindole core.
Table 5: Reduction of Oxindoles to Dihydroindoles
| Precursor | Reducing Agent | Solvent | Key Transformation | Product | Reference |
|---|---|---|---|---|---|
| 3-Substituted-2-oxindole | BH₃ (from NaBH₄ / I₂) | Dry THF | Reduction of amide C=O to CH₂ | 3-Substituted-2,3-dihydroindole | nih.gov |
| (2-Oxoindolin-3-yl)acetonitrile | BH₃ (from NaBH₄ / I₂) | Dry THF | Reduction of both amide C=O and nitrile C≡N | 3-(2-Aminoethyl)-2,3-dihydroindole | nih.gov |
Oxidative Carbonylation in Dihydroindole Synthesis
Oxidative carbonylation represents a sophisticated method for synthesizing carbonyl-containing compounds, and it can be strategically applied to the synthesis of dihydroindole precursors. beilstein-journals.org While direct synthesis of dihydroindoles via this method is uncommon, it provides an elegant route to key intermediates like oxindoles, which can then be reduced to the target dihydroindole core as described previously.
This strategy often involves the palladium(II)-catalyzed reaction of an alkene with carbon monoxide. For example, an effective method for synthesizing oxindoles involves the oxidative carbonylation of N-arylacrylamides. rsc.org This process constructs the five-membered ring and incorporates the carbonyl group at the 2-position in a single step. The resulting oxindole can then be subjected to reduction to yield the corresponding dihydroindole.
Another approach involves the carbonylation of 2-alkynylanilines. beilstein-journals.orgbeilstein-journals.org While these reactions, catalyzed by palladium, typically lead to indole derivatives, modifications to the reaction conditions or substrates could potentially lead to dihydroindole structures or their precursors. The versatility of palladium catalysis allows for the initiation of a heterocyclization process, resulting in valuable indole derivatives that serve as starting points for further transformations, including reduction to the dihydroindole scaffold. beilstein-journals.org
Table 6: Oxidative Carbonylation for the Synthesis of Dihydroindole Precursors
| Reaction Type | Catalyst System | Starting Materials | Product | Relevance to Dihydroindoles | Reference |
|---|---|---|---|---|---|
| Intramolecular Carbonylation | Not specified (metal-free available) | N-arylacrylamide, Aldehyde | CF₃-containing Oxindole | Precursor for reduction to dihydroindole | rsc.org |
| Carbonylative Heterocyclization | PdI₂ / KI | 2-Alkynylaniline, CO | Indole-3-carboxylic ester | Precursor for reduction to dihydroindole | beilstein-journals.orgbeilstein-journals.org |
Suzuki Cross-Coupling in the Context of Dihydroindole Derivatization
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.orgharvard.edu Its significance lies in the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. harvard.edu The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org
In the synthesis of dihydroindole derivatives, Suzuki coupling is a powerful tool for functionalizing the aromatic ring. For a molecule like this compound, this method could be employed to introduce the ethyl group at the C5 position. This would typically involve the synthesis of a 5-halo-3,3-dimethyl-2,3-dihydro-1H-indole precursor, which is then coupled with an ethylboronic acid or a related organoboron reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields, and systems like Pd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃ are often effective for coupling with aryl halides and triflates. organic-chemistry.org
Advanced strategies can also be used to introduce functionality at other positions. For instance, a sequence involving hydroboration of a 3-vinyl indole followed by a Suzuki-Miyaura coupling with the resulting alkylborane intermediate has been developed to functionalize the C-3β position. nih.gov Although this example uses an indole starting material, the principle can be adapted for derivatizing the dihydroindole core, showcasing the versatility of this reaction in creating diverse and complex dihydroindole analogues. nih.gov The reaction has proven effective with a range of coupling partners, including triflates and various aryl and vinyl halides. nih.gov
| Coupling Partners | Catalyst System | Base | Solvent(s) | Typical Yield | Reference |
| Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / Water | Good to Excellent | nih.gov |
| Vinyl Halide + Alkylborane | PdCl₂(dppf) | K₃PO₄ | THF / Water | Moderate to Good | nih.gov |
| Aryl Triflate + Vinylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane / Water | High | organic-chemistry.org |
| Aryl Chloride + Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | High | organic-chemistry.org |
N-Alkylation and Electrophilic C-H Alkylation Strategies for Dihydroindoles
Functionalization of the dihydroindole (indoline) scaffold can be achieved by targeting either the nitrogen atom or the carbon framework.
N-Alkylation
N-alkylation is a fundamental transformation for modifying the properties of the dihydroindole core. nih.gov The nitrogen atom's nucleophilicity, although less than that of a typical secondary amine due to its connection to the aromatic ring, is sufficient for various alkylation reactions. nih.gov A common method involves the reaction of the dihydroindole with an alkyl halide in the presence of a base, such as potassium carbonate. researchgate.net
More advanced and efficient methods have been developed. Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a greener approach. nih.govresearchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the indoline to form an iminium intermediate, which is then reduced by the captured hydrogen to yield the N-alkylated product. researchgate.net This one-pot, two-step strategy can be followed by a subsequent oxidation to furnish N-alkylated indoles. nih.gov Enantioselective methods have also been explored, such as the palladium-catalyzed aza-Wacker-type reaction, which allows for the intermolecular N-alkylation of indoles with alkenols to form products with a stereocenter adjacent to the nitrogen. nih.gov
| Alkylating Agent | Catalyst / Reagents | Method | Key Features | Reference(s) |
| Alcohols | Tricarbonyl(cyclopentadienone) iron complex | Borrowing Hydrogen | Atom-economical, uses readily available alcohols | nih.govresearchgate.net |
| Alkenols | Palladium complex / Chiral ligand | Aza-Wacker Reaction | Enantioselective, forms chiral C-N bond | nih.gov |
| Alkyl Halides | K₂CO₃ or Cs₂CO₃ | Classical SN2 | Simple, widely applicable | researchgate.net |
| N-Protected Aziridines | KOH | Ring-opening | Provides β-aminoethyl substituents | researchgate.net |
Electrophilic C-H Alkylation
Direct C-H alkylation of the dihydroindole ring is a more challenging but highly atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov Transition-metal catalysis is often employed to achieve regioselective alkylation. nih.gov For instance, nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides has been shown to proceed with high regioselectivity for the C2 position. nih.gov While this is demonstrated on an indole, similar principles can be applied to the dihydroindole system, where directing groups can be used to control the site of alkylation.
Rhodium(III)-catalyzed C-H alkylation using diazo compounds as the alkylating agent is another powerful method for C2-alkylation of N-substituted indoles. mdpi.com This approach is highly efficient and proceeds under mild conditions. mdpi.com Furthermore, copper-catalyzed C-H functionalization has been developed for the regioselective C5-alkylation of indoles bearing a carbonyl group at the C3 position, demonstrating that remote C-H bonds can be targeted. nih.gov These strategies highlight the potential for direct C-H alkylation to install groups, such as the C5-ethyl group in the target molecule, onto a pre-formed dihydroindole core.
| Alkylating Agent | Catalyst System | Position Selectivity | Key Features | Reference(s) |
| Alkyl Chlorides | NiBr₂ / LiHMDS | C2 | Uses unactivated alkyl halides | nih.gov |
| Diazo Compounds | [RhCp*Cl₂]₂ / AgSbF₆ | C2 | Mild conditions, high efficiency | mdpi.com |
| α-Diazomalonates | Cu(OAc)₂·H₂O / AgSbF₆ | C5 | Directed remote C-H functionalization | nih.gov |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic routes based on key bond disconnections.
The most prominent strategy involves a disconnection based on the logic of the Fischer indole synthesis, which is a classic method for constructing the indole core. rsc.org Applying this logic to the dihydroindole structure suggests a primary disconnection across the N1—C2 and C3a—C7a bonds. This leads back to two key precursors: a substituted hydrazine (B178648) and a ketone. Specifically, the target molecule can be traced back to 4-ethylphenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). The Fischer synthesis involves the acid-catalyzed reaction of these two components to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the Fischer rearrangement) and subsequent cyclization to form an indole. A final reduction step would then be required to yield the desired 2,3-dihydroindole.
An alternative disconnection could be made at the N1—C7a bond, suggesting a cyclization of a suitably substituted N-alkyl aniline derivative. For example, a molecule like N-(2-bromo-2-methylpropyl)-4-ethylaniline could undergo an intramolecular Heck reaction or a Friedel-Crafts-type alkylation to form the five-membered ring.
A third approach involves disconnecting the C2—C3 bond. This is less common for primary synthesis but could be envisioned from a precursor like 2-(4-ethylanilino)-3,3-dimethylbutanenitrile, which could cyclize under specific conditions.
However, the Fischer indole synthesis-based disconnection is the most strategically sound and widely practiced approach for this type of substituted dihydroindole.
Key Disconnections and Strategic Bonds in Dihydroindole Synthesis
Based on the retrosynthetic analysis, the most strategically important bonds for the synthesis of this compound are those formed during the final ring-closing step.
N1—C2 and C3a—C7a Bonds: This pair of bonds represents the most critical disconnection, as it directly relates to the powerful and convergent Fischer indole synthesis. rsc.org
Strategic Value: This disconnection breaks the target molecule down into two simple, often commercially available fragments (a phenylhydrazine and a ketone). This convergence allows for rapid assembly of the core heterocyclic structure. The gem-dimethyl group at C3 and the substitution pattern on the aromatic ring (the C5-ethyl group) are neatly accounted for by the choice of the ketone and phenylhydrazine starting materials, respectively. The synthesis proceeds through a well-understood mechanism, allowing for predictable outcomes. The final step to obtain the dihydroindole would be a reduction of the indole C2=C3 double bond, which can typically be achieved with various reducing agents like sodium cyanoborohydride or through catalytic hydrogenation.
N1—C7a Bond (Intramolecular Cyclization):
Strategic Value: This disconnection corresponds to an intramolecular cyclization strategy, often an SNAr or Friedel-Crafts reaction. The starting material would be a linear N-substituted aniline. This approach is valuable because it builds the heterocyclic ring from a more flexible precursor, which can be easier to synthesize. The challenge often lies in controlling the regioselectivity of the cyclization and avoiding unwanted side reactions.
The disconnection based on the Fischer indole synthesis is generally preferred for its efficiency and predictability in assembling the core structure of this compound.
Chemical Reactivity and Transformations of 5 Ethyl 3,3 Dimethyl 2,3 Dihydro 1h Indole and Its Structural Analogs
Electrophilic Aromatic Substitution Patterns in Dihydroindoles
The benzene (B151609) ring of the 2,3-dihydroindole system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The substitution pattern is dictated by the directing effects of the substituents on the ring. For 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole, the ethyl group at the 5-position and the fused amino- R group are both ortho-, para-directing.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The regioselectivity of these reactions on the dihydroindole nucleus is influenced by both electronic and steric factors. The positions ortho and para to the activating groups are favored. In the case of 5-substituted dihydroindoles, electrophilic attack is generally directed to the 4-, 6-, and 7-positions. The precise outcome often depends on the specific electrophile and reaction conditions. For instance, Friedel-Crafts acylation of dihydroindoles can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.org The high reactivity of the indole (B1671886) nucleus means that milder conditions are often sufficient compared to less activated aromatic systems. researchgate.netnih.gov
| Reaction | Reagents | Typical Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 4, 6, or 7 |
| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | 4, 6, or 7 |
| Sulfonation | SO₃, H₂SO₄ | 4, 6, or 7 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4, 6, or 7 |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4, 6, or 7 |
This table is interactive. Click on the headers to sort.
Functional Group Interconversions on the Dihydroindole Scaffold
The substituents on the dihydroindole ring can undergo a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. These interconversions are crucial for modifying the properties of the molecule and for building more complex structures. For example, a nitrile group can be chemoselectively reduced in the presence of an amide. nih.gov
Common functional group interconversions include:
Reduction of Carbonyl Groups: Ketones or aldehydes attached to the dihydroindole ring can be reduced to the corresponding alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Oxidation of Alkyl Groups: Alkyl side chains, such as the ethyl group at the 5-position, can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Conversion of Nitriles: A nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a versatile handle for further functionalization. researchgate.net
Modification of Amino Groups: The nitrogen of the dihydroindole can be acylated or alkylated, as discussed in section 3.6.
These transformations are standard procedures in organic synthesis and their success depends on the compatibility of the reagents with other functional groups present in the molecule.
Cyclization and Annulation Reactions Involving Dihydroindole Intermediates
The dihydroindole nucleus can serve as a key intermediate in the synthesis of more complex, fused heterocyclic systems. polimi.itacs.org These reactions often involve the formation of new rings attached to the dihydroindole core, leading to polycyclic structures with potential biological activity. ijpsr.com
Cyclization reactions can occur when a side chain attached to the dihydroindole ring contains a reactive functional group that can react intramolecularly with another part of the molecule. chim.itmdpi.com For example, a side chain with a carboxylic acid and an amine can undergo intramolecular amide formation to create a new lactam ring.
Annulation reactions involve the construction of a new ring onto the existing dihydroindole framework. rsc.org This can be achieved through various methods, such as:
Diels-Alder Reactions: Dihydroindoles can act as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings.
Palladium-Catalyzed Annulation: Palladium catalysts can be used to facilitate the formation of new rings through C-H activation or cross-coupling reactions. mdpi.com
[3+2] and [4+2] Cycloadditions: These reactions can be used to construct five- and six-membered rings, respectively, fused to the dihydroindole scaffold. polimi.itacs.org
These strategies provide access to a diverse range of fused indoline (B122111) scaffolds, which are important motifs in many natural products and pharmaceuticals. polimi.itacs.org
Deamination Reactions and Formation of Reactive Intermediates (e.g., Quinodimethanes)
Amino-substituted dihydroindoles can undergo deamination reactions to generate highly reactive intermediates, such as quinodimethanes. mdpi.com These intermediates are valuable in organic synthesis for the construction of complex polycyclic molecules through cycloaddition reactions. nih.gov
The generation of indole-2,3-quinodimethanes can be achieved from the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. mdpi.com These reactive species can then be trapped in situ with various dienophiles to afford a range of cycloadducts. The high reactivity of o-quinodimethanes makes them powerful tools for the rapid assembly of complex molecular architectures. nih.gov The formation of these intermediates can be triggered under thermal conditions or by chemical reagents. rsc.org
C-Metallation and Subsequent Electrophilic Quenching Reactions of Dihydroindoles
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of dihydroindoles, the nitrogen atom can act as a directing group, facilitating the deprotonation of the adjacent C-7 position by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.org The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 7-position with high regioselectivity. harvard.edu
The general process is as follows:
N-Protection: The dihydroindole nitrogen is often protected with a suitable group (e.g., Boc, Ts) to prevent N-lithiation and to enhance the directing effect.
Lithiation: The N-protected dihydroindole is treated with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, to deprotonate the C-7 position. uwindsor.ca
Electrophilic Quench: The resulting aryllithium intermediate is reacted with an electrophile (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a new substituent at the C-7 position.
This methodology provides a reliable route to 7-substituted dihydroindoles, which can be difficult to access through traditional electrophilic aromatic substitution reactions.
| Directing Group (on Nitrogen) | Base | Electrophile (E+) | Product |
| -CONR₂ | n-BuLi | R-X | 7-R-dihydroindole |
| -CO₂R | s-BuLi/TMEDA | RCHO | 7-(CHR(OH))-dihydroindole |
| -SO₂R | t-BuLi | CO₂ | 7-COOH-dihydroindole |
This table is interactive. Click on the headers to sort.
N-Functionalization Strategies for Dihydroindoles
The nitrogen atom of the dihydroindole ring is a key site for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the molecule. Common N-functionalization strategies include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: This can be achieved by reacting the dihydroindole with an alkyl halide in the presence of a base. youtube.com The choice of base and solvent is crucial to control the selectivity between N-alkylation and C-alkylation. More modern approaches utilize transition metal catalysis, such as iron-catalyzed borrowing-hydrogen methodology, for the N-alkylation of indolines with alcohols. nih.gov Nickel-catalyzed methods have also been developed for the synthesis of enantioenriched N-alkylindoles. nih.gov
N-Acylation: The dihydroindole nitrogen can be readily acylated using acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction is generally high-yielding and provides stable N-acyl dihydroindoles.
N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves reacting the dihydroindole with an aryl halide in the presence of a palladium or copper catalyst and a suitable ligand and base.
These N-functionalization reactions are fundamental for the synthesis of a vast number of dihydroindole derivatives with diverse applications. mdpi.com
Advanced Characterization Methodologies for 5 Ethyl 3,3 Dimethyl 2,3 Dihydro 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as the application of advanced NMR techniques, a complete picture of the proton and carbon environments and their connectivities can be established.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of the aromatic ring, the nitrogen heteroatom, and the alkyl substituents.
The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. The proton at the C4 position, being adjacent to the nitrogen-bearing carbon, would likely appear as a doublet. The protons at C6 and C7 would also present characteristic splitting patterns, influenced by their neighboring protons. The ethyl group at the C5 position will give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with each other.
The dihydroindole core features a singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent. The two methyl groups at the C3 position are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons. The methylene protons at the C2 position would likely appear as a singlet, integrating to two protons.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H (C4) |
| ~6.8-7.0 | dd | 1H | Ar-H (C6) |
| ~6.7-6.9 | d | 1H | Ar-H (C7) |
| ~3.6-3.8 | s (broad) | 1H | N-H |
| ~3.3-3.5 | s | 2H | -CH₂- (C2) |
| ~2.5-2.7 | q | 2H | -CH₂- (ethyl) |
| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |
| ~1.1-1.3 | s | 6H | 2 x -CH₃ (C3) |
Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their chemical environment.
The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. The quaternary carbons of the benzene ring (C3a and C7a) will also appear in this region. The C5 carbon, bearing the ethyl group, will have a characteristic chemical shift. The aliphatic carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum. The quaternary C3 carbon, bonded to two methyl groups, will have a distinct chemical shift, as will the C2 methylene carbon.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C7a |
| ~135-140 | C5 |
| ~130-135 | C3a |
| ~125-130 | C6 |
| ~120-125 | C4 |
| ~110-115 | C7 |
| ~55-60 | C2 |
| ~40-45 | C3 |
| ~28-32 | -CH₂- (ethyl) |
| ~25-30 | 2 x -CH₃ (C3) |
| ~15-20 | -CH₃ (ethyl) |
Note: Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
For a definitive structural assignment, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.netnih.gov These experiments reveal correlations between different nuclei, providing irrefutable evidence for the connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is invaluable for assigning protons in the aromatic ring and the ethyl group. For instance, a cross-peak between the methylene and methyl protons of the ethyl group would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons and for piecing together the entire molecular framework. For example, correlations from the methyl protons at C3 to the C2, C3, and C3a carbons would confirm the substitution pattern of the pyrroline (B1223166) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule in solution.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent feature would be the N-H stretching vibration of the secondary amine in the dihydroindole ring, typically appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
The aromatic C=C stretching vibrations will give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range. Bending vibrations for the alkyl groups will also be present in the fingerprint region of the spectrum.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| ~3050 | C-H Stretch | Aromatic |
| ~2960, 2870 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1600, 1480 | C=C Stretch | Aromatic Ring |
| ~1460 | C-H Bend | Aliphatic (CH₂, CH₃) |
| ~1300 | C-N Stretch | Aromatic Amine |
| ~800-900 | C-H Bend (out-of-plane) | Aromatic (substituted) |
Note: Predicted data based on characteristic group frequencies for similar molecular structures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₂H₁₇N), the calculated monoisotopic mass is approximately 175.1361 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value with a high degree of accuracy (typically within 5 ppm).
In addition to confirming the molecular formula, the mass spectrum will also show a characteristic fragmentation pattern. The fragmentation of the molecular ion can provide further structural information. For this compound, common fragmentation pathways could include the loss of a methyl group ([M-15]⁺) from the gem-dimethyl group at C3, or the loss of an ethyl group ([M-29]⁺) from the benzene ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.
For this compound, a single-crystal X-ray diffraction study would, if a suitable crystal can be grown, provide an unambiguous confirmation of its molecular structure. It would reveal the conformation of the five-membered dihydroindole ring and the orientation of the ethyl and methyl substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing, could also be elucidated. The successful application of this technique is, however, contingent on the ability to obtain a single crystal of sufficient size and quality.
Crystal Data and Refinement Details
A table of crystal data and refinement parameters, including but not limited to the crystal system, space group, unit cell dimensions, and R-factors, cannot be compiled without access to the crystallographic information file (CIF) from a single-crystal X-ray diffraction experiment.
Intermolecular Interactions and Crystal Packing
An analysis of the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the three-dimensional arrangement of molecules in the solid state is not possible. Discussion of crystal packing motifs and supramolecular assemblies is contingent on having the crystallographic data.
Stereochemical Analysis via X-ray Diffraction
A definitive determination of the stereochemistry and conformation of the molecule in the crystalline state, which is obtained from X-ray diffraction data, cannot be performed.
Further research, specifically the synthesis of a single crystal of this compound and its analysis via X-ray crystallography, would be required to generate the detailed information requested.
Computational and Theoretical Chemistry Studies of 5 Ethyl 3,3 Dimethyl 2,3 Dihydro 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole, DFT calculations would provide fundamental insights into its chemical behavior.
Electronic Structure and Molecular Orbital Analysis
A primary application of DFT would be to determine the electronic structure of this compound. This analysis would involve mapping the electron density distribution to understand regions of high and low electron density, which are crucial for predicting reactivity.
Key parameters that would be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecular surface. This would identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, offering predictions for how the molecule would interact with other reagents.
Mulliken and Natural Bond Orbital (NBO) Charges: These calculations would assign partial charges to each atom in the molecule, providing a quantitative measure of the electronic distribution and bond polarities.
A hypothetical data table for such an analysis is presented below. The values are illustrative and would need to be determined by actual DFT calculations.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | 0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule |
Conformational Analysis and Energetic Profiles
The non-planar structure of the dihydro-1H-indole ring system, along with the flexible ethyl group, suggests that this compound can exist in multiple conformations. DFT calculations would be employed to perform a systematic conformational search to identify the most stable geometric arrangements (conformers).
This analysis would involve:
Potential Energy Surface (PES) Scan: By systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group), a PES scan would be conducted to map the energy landscape.
Geometry Optimization: The stationary points on the PES, corresponding to energy minima (stable conformers) and transition states, would be fully optimized to determine their precise geometries and relative energies.
Thermodynamic Properties: From the optimized geometries, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy would be calculated for each conformer, allowing for the prediction of their relative populations at a given temperature.
An illustrative data table for a conformational analysis is shown below.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conformer A | 0.00 | 75.3 |
| Conformer B | 0.85 | 20.1 |
| Conformer C | 2.10 | 4.6 |
Spectroscopic Property Prediction (NMR, IR)
DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra to confirm the molecular structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This predicted spectrum would show characteristic peaks for the functional groups present in this compound, such as N-H stretching, C-H stretching (aromatic and aliphatic), and C-N stretching vibrations.
A sample data table of predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | N-H bond stretching |
| ν(C-H)aromatic | 3100 - 3000 | Aromatic C-H bond stretching |
| ν(C-H)aliphatic | 2980 - 2850 | Aliphatic C-H bond stretching |
| ν(C=C)aromatic | 1610, 1480 | Aromatic ring stretching |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations would provide insights into the dynamics and intermolecular interactions of this compound.
Dynamic Behavior and Conformational Sampling
An MD simulation would model the movement of atoms in the molecule over time by solving Newton's equations of motion. This would allow for:
Conformational Sampling: The simulation would explore the different conformations accessible to the molecule at a given temperature, providing a more comprehensive understanding of its flexibility than a static conformational analysis.
Root Mean Square Deviation (RMSD): By tracking the RMSD of the atomic positions over time, the structural stability and conformational changes of the molecule can be monitored.
Time Correlation Functions: These can be used to analyze various dynamic properties, such as the reorientation times of different molecular fragments.
Intermolecular Interactions in Condensed Phases
To understand how this compound behaves in a real-world environment, MD simulations would be performed in a condensed phase, such as in a solvent box (e.g., water or an organic solvent) or as a pure liquid.
Radial Distribution Functions (RDFs): The calculation of RDFs would reveal the probability of finding other molecules (solvent or other solute molecules) at a certain distance from specific atoms or functional groups of this compound. This would provide detailed information on the solvation shell structure and specific intermolecular interactions like hydrogen bonding.
Hydrogen Bond Analysis: The simulations would allow for the analysis of the dynamics of hydrogen bonds formed between the N-H group of the indoline (B122111) ring and solvent molecules or other solute molecules.
Diffusion Coefficient: The self-diffusion coefficient of the molecule in a particular solvent could be calculated from the mean square displacement, providing a measure of its translational mobility.
Quantum Chemical Methods for Reactivity and Mechanism Elucidation
The elucidation of reaction mechanisms and the prediction of chemical reactivity for molecules such as this compound heavily rely on quantum chemical methods. These computational tools provide insights into the electronic structure and energetic profiles of reactants, transition states, and products, which are often difficult to determine experimentally. Density Functional Theory (DFT) is a prominent method used for these investigations due to its favorable balance of computational cost and accuracy. rsc.orgrsc.org
Quantum chemical calculations are instrumental in understanding the intricacies of chemical reactions. For instance, in the study of indole (B1671886) derivatives, DFT has been employed to investigate reaction mechanisms, such as those involved in C-H functionalization and cycloaddition reactions. acs.orgnih.gov These studies often involve locating transition state structures and calculating activation energy barriers, which are crucial for determining the rate-determining step of a reaction. nih.govresearchgate.net
Furthermore, these methods can predict the regioselectivity and stereoselectivity of reactions by comparing the energies of different reaction pathways. For substituted indoles, theoretical calculations have been used to predict oxidation potentials and to understand how different substituents influence the electronic structure and subsequent reactivity. rsc.orgrsc.org The insights gained from these computational studies are invaluable for designing new synthetic routes and for understanding the behavior of these compounds in various chemical environments.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of a molecule; a smaller gap generally suggests higher reactivity. nih.gov For this compound, the locations of the HOMO and LUMO surfaces would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.87 |
| ELUMO | 1.25 |
| HOMO-LUMO Gap (ΔE) | 7.12 |
Electrostatic Potential (ESP) Maps
Electrostatic potential (ESP) maps are another valuable tool for understanding reactivity. These maps illustrate the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show a negative potential (electron-rich region) around the nitrogen atom and the aromatic ring, indicating these as likely sites for electrophilic attack. Conversely, regions with positive potential would be susceptible to nucleophilic attack.
Reaction Pathway Modeling
Quantum chemical methods are extensively used to model reaction pathways and to determine the thermodynamics and kinetics of chemical transformations. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies. For example, in the atmospheric oxidation of indole initiated by hydroxyl radicals, computational studies have identified the dominant reaction pathways and the subsequent products formed. researchgate.netcopernicus.org
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Electrophilic Aromatic Substitution (C4) | TS1 | 15.2 |
| Electrophilic Aromatic Substitution (C6) | TS2 | 18.5 |
| N-Alkylation | TS3 | 22.1 |
The data presented in the tables are illustrative and represent the type of information that would be generated from quantum chemical calculations on this compound. Such theoretical investigations provide a deeper understanding of the molecule's reactivity and the mechanisms of its reactions, guiding further experimental work.
Applications in Chemical Research and Materials Science
5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole as a Synthetic Intermediate
While extensive documented applications of this compound as a synthetic intermediate are not widespread in readily accessible literature, its structure possesses key reactive sites that are characteristic of the dihydroindole family. The secondary amine at the 1-position and the aromatic ring are amenable to a variety of chemical transformations.
The nucleophilicity of the nitrogen atom allows for N-alkylation, N-acylation, and N-arylation reactions, enabling the introduction of diverse functional groups. These modifications can be crucial for tuning the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity in subsequent synthetic steps.
Furthermore, the benzene (B151609) ring of the dihydroindole system can undergo electrophilic aromatic substitution reactions. The ethyl group at the 5-position acts as an ortho- and para-directing group, influencing the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The gem-dimethyl groups at the 3-position provide steric bulk, which can also influence the outcome of synthetic transformations.
Dihydroindole Derivatives as Precursors for Complex Heterocyclic Systems
Dihydroindoles are highly valued as precursors for the synthesis of more complex heterocyclic systems, owing to the reactivity of the dihydro-pyrrole ring. nih.gov They serve as foundational scaffolds for constructing a variety of fused and spirocyclic compounds.
One of the prominent applications of dihydroindole derivatives is in the synthesis of spiroindolines and spirooxindoles. rsc.orgresearchgate.net These spiro-compounds, where a carbon of the dihydroindole ring is shared with another ring system, are prevalent in many biologically active natural products. mdpi.com The synthesis often involves cycloaddition reactions, where the dihydroindole moiety acts as the core scaffold. For instance, 1,3-dipolar cycloaddition reactions using isatins and L-proline with various dipolarophiles can yield complex spirooxindoles. mdpi.com
The table below summarizes representative examples of complex heterocyclic systems synthesized from dihydroindole precursors.
Table 1: Examples of Complex Heterocyclic Systems Derived from Dihydroindoles
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
| Dihydroindole | [3+2] Cycloaddition | Spiropyrrolidine-oxindoles | rsc.org |
| 3-(2-isocyanoethyl)indoles | Cascade Reaction | Polycyclic Spiroindolines | rsc.org |
| Isatins (leading to dihydroindoles) | 1,3-Dipolar Cycloaddition | Spirooxindoles with a pyrrolizine nucleus | mdpi.com |
Furthermore, dihydroindoles can be precursors to fully aromatic indoles through oxidation or dehydrogenation reactions. This transformation is a key step in many total synthesis campaigns of indole (B1671886) alkaloids. rsc.org The ability to introduce substituents on the dihydroindole core and then aromatize the system provides a powerful strategy for accessing highly functionalized indoles that might be difficult to synthesize directly. organic-chemistry.org
Development of Chemical Probes and Analytical Sensing Reagents based on Dihydroindole Scaffolds
The inherent fluorescence properties of the indole ring system, and by extension, its dihydro derivatives, make them attractive scaffolds for the development of chemical probes and analytical sensing reagents. nih.gov The electronic properties of the dihydroindole core can be modulated by the introduction of various donor and acceptor groups, leading to changes in their photophysical characteristics, such as absorption and emission wavelengths.
Indole-based fluorescent probes have been designed for the detection of various analytes, including ions and reactive oxygen species. nih.govnih.gov For instance, a novel indole-based fluorescent probe was developed for the detection of hydrogen peroxide (H₂O₂), demonstrating high sensitivity and selectivity. nih.gov The sensing mechanism often relies on a specific chemical reaction between the analyte and a functional group attached to the dihydroindole scaffold, which triggers a change in the fluorescence output ("turn-on" or "turn-off" response).
The design of these probes often follows the donor-π-acceptor (D-π-A) concept, where the dihydroindole can act as the donor or part of the π-conjugated system. nih.gov The interaction with an analyte can disrupt or enhance the internal charge transfer (ICT) process, leading to a detectable spectroscopic signal.
Table 2: Dihydroindole-Based Scaffolds in Chemical Sensing
| Probe Scaffold Type | Target Analyte | Sensing Mechanism | Reference |
| Indole-boronate | Hydrogen Peroxide (H₂O₂) | "Turn-On" Fluorescence | nih.gov |
| Indolium-based | Cyanide (CN⁻) | Fluorescence Quenching | mdpi.com |
| Donor-π-Acceptor Indole | pH | Colorimetric and Fluorescent Response | nih.gov |
Applications in Materials Science for Advanced Chemical Systems
The unique electronic and photophysical properties of indole and its derivatives have led to their exploration in materials science for the development of advanced chemical systems. Polyindoles and indole-containing polymers have shown promise in the field of organic electronics. materialsciencejournal.org
Indole-based functional polymers can be synthesized with well-defined structures and high molecular weights. rsc.org These polymers can exhibit good thermal stability and strong solid-state fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). rsc.org The electrochemical activity of the indole ring also allows for the cross-linking of these polymers, which can be used to fabricate thin films with controlled morphologies. rsc.org
The incorporation of dihydroindole units into polymer backbones can influence the material's solubility, processability, and optoelectronic properties. The ability to functionalize the dihydroindole ring allows for the fine-tuning of these properties to meet the requirements of specific applications. While the direct application of this compound in materials science is not extensively reported, the general principles of using dihydroindole scaffolds are applicable.
Furthermore, indole derivatives have been investigated as organic semiconductors. researchgate.net The planar structure and π-conjugated system of the indole ring facilitate charge transport, which is a key requirement for semiconductor materials. By modifying the dihydroindole structure, for example, through the synthesis of indigo (B80030) derivatives, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for their performance in electronic devices. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for indole functionalization. For example, dissolve the indole precursor (e.g., 3-(2-azidoethyl)-substituted indole) in a PEG-400/DMF solvent mixture (2:1 v/v), add CuI catalyst and an alkyne derivative (e.g., ethynyl-dimethylbenzene), and stir for 12 hours . Purify the crude product using flash column chromatography (70:30 ethyl acetate/hexane) to remove unreacted reagents. Confirm purity via TLC (Rf ~0.3 in similar solvent systems) and quantify yield using gravimetric analysis . Final structural validation requires NMR, NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to identify proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm and methyl groups at δ 1.0–1.2 ppm). NMR resolves quaternary carbons (e.g., indole C3-dimethyl at ~35 ppm) .
- Mass Spectrometry : HRMS (e.g., FAB-HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHN) .
- TLC : Monitor reaction progress using ethyl acetate/hexane (70:30) with UV visualization .
Advanced Research Questions
Q. How can researchers design ligands based on this compound for transition-metal coordination complexes?
- Methodological Answer : Introduce ethynyl or triazole moieties at the indole C5 position to enhance metal-binding capacity. For example, synthesize 5-ethynyl derivatives via Sonogashira coupling, then coordinate with Ru(PPh)(Cp) or Ru(dppe)(Cp*) precursors in methanol to form stable complexes . Characterize coordination geometry using single-crystal XRD and NMR to monitor ligand-metal electron interactions .
Q. How should researchers address contradictions in reaction yields or spectral data during synthesis?
- Methodological Answer :
- Yield Discrepancies : Optimize solvent systems (e.g., PEG-400 vs. DMF ratios) and catalyst loading (CuI: 1.0–1.5 equiv.) to improve efficiency .
- Spectral Anomalies : Compare NMR shifts with computational predictions (DFT) or use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous assignments .
- Reproducibility : Document reaction parameters (e.g., stirring time, temperature) rigorously and validate with triplicate trials.
Q. What computational strategies are recommended for predicting the electronic properties or bioactivity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer potential.
- Molecular Docking : Screen derivatives against protein targets (e.g., antioxidant enzymes) using AutoDock Vina, focusing on indole’s planar structure for π-π interactions .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Crystallization Issues : The compound’s hydrophobic ethyl/dimethyl groups may hinder crystal lattice formation. Use slow evaporation from DMF/acetic acid (1:1) at 4°C to promote nucleation .
- XRD Analysis : Resolve disorder in alkyl chains by collecting data at 90 K and refining with SHELXL. Report Flack parameters to confirm absolute configuration .
Methodological Best Practices
- Safety Protocols : Always use fume hoods, gloves, and protective eyewear when handling CuI (acute toxicity: H302) or indole derivatives (skin irritation: H315) .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and COSY experiments to eliminate artifacts .
- Waste Management : Segregate halogenated solvents (e.g., DCM) and heavy-metal waste (e.g., CuI) for compliant disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
